3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide is a complex organic compound with a unique structure that combines elements of benzodiazepine and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring. Common reagents used in this step include amines and carboxylic acids under acidic or basic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety is introduced through a cycloaddition reaction involving azides and nitriles.
Coupling of the Two Fragments: The benzodiazepine and tetrazole fragments are then coupled using amide bond formation techniques, often employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and anxiety.
Biological Research: It is used as a tool compound to study the function of benzodiazepine and tetrazole receptors in biological systems.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in the body.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The benzodiazepine moiety is known to bind to GABA receptors, enhancing the inhibitory effects of GABA and producing a calming effect. The tetrazole group may interact with other receptors or enzymes, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Tetrazole Derivatives: Compounds containing the tetrazole moiety, often used in medicinal chemistry for their bioactive properties.
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide apart is its unique combination of benzodiazepine and tetrazole functionalities. This dual nature allows it to interact with multiple biological targets, potentially leading to novel therapeutic effects not seen with other compounds.
Properties
Molecular Formula |
C20H19N7O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H19N7O4/c1-31-16-8-6-11(10-13(16)18-24-26-27-25-18)21-17(28)9-7-15-20(30)22-14-5-3-2-4-12(14)19(29)23-15/h2-6,8,10,15H,7,9H2,1H3,(H,21,28)(H,22,30)(H,23,29)(H,24,25,26,27) |
InChI Key |
WPDCJQMPLMEDSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C4=NNN=N4 |
Origin of Product |
United States |
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